MSN-50

Bax Liposome permeabilization Oligomerization

Researchers dissecting intrinsic apoptosis often face confounding off-target effects with upstream inhibitors. MSN-50 solves this by directly blocking Bax and Bak oligomerization at the MOMP step. • Blocks apoptosis at 5-10 µM in HCT-116 and BMK cells challenged with actinomycin D or staurosporine; distinguishes Bax/Bak-dependent death pathways. • Dual Bax/Bak inhibitor with IC50 ~6 µM in liposome dye release assays; use alongside Bax-specific BJ-1 or inactive analog ILS-JRK-C95-182 for mechanistic controls. • Validated in primary neuronal models for neuroprotection studies. Supplied with full analytical documentation; worldwide shipping available.

Molecular Formula C36H38BrN3O6
Molecular Weight 688.6 g/mol
Cat. No. B609352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSN-50
SynonymsMSN-50;  MSN 50;  MSN50.
Molecular FormulaC36H38BrN3O6
Molecular Weight688.6 g/mol
Structural Identifiers
InChIInChI=1S/C36H38BrN3O6/c1-43-18-19-44-24-45-29-16-17-30-32(21-29)46-33(34(30)38)23-40(22-26-12-14-28(37)15-13-26)36(42)31(20-25-8-4-2-5-9-25)39-35(41)27-10-6-3-7-11-27/h2-17,21,31,33-34H,18-20,22-24,38H2,1H3,(H,39,41)/t31-,33+,34-/m0/s1
InChIKeyQRQAGDGLLUPMLV-IGOOQNSHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MSN-50 Compound Guide: What Scientists Need to Know Before Procuring This Bax/Bak Inhibitor


MSN-50 is a synthetic, small-molecule benzamide derivative (CAS 1592908-75-2; molecular weight 688.61 g/mol) that functions as a direct inhibitor of pro-apoptotic Bax and Bak protein oligomerization [1]. This mechanism prevents the formation of pores in the mitochondrial outer membrane, thereby blocking the irreversible mitochondrial outer membrane permeabilization (MOMP) step of the intrinsic apoptotic cascade [1]. Unlike compounds that target upstream BH3-only proteins or downstream caspases, MSN-50 acts at the level of Bax/Bak conformational change and higher-order assembly, a mechanism validated across multiple cell types and primary neuronal models [1]. The compound is offered by several reputable vendors as a research tool for investigating apoptosis regulation in degenerative disease models.

Why You Cannot Substitute MSN-50 with Just Any Bax Inhibitor: A Procurement Guide


Bax/Bak inhibitors are not a functionally interchangeable class of compounds. Critical differences exist in their molecular targets (Bax-specific vs. Bax/Bak dual inhibitors), mechanism of action (direct oligomerization inhibition vs. upstream sequestration vs. channel blockade), and cellular efficacy/toxicity profiles [1]. For example, the structurally similar analog ILS-JRK-C95–182 fails to protect cells from apoptosis despite its chemical resemblance to MSN-50 [1]. Similarly, DAN004, which exhibits potent in vitro activity (IC50 ~0.7 µM), displays marked cellular toxicity at 10 µM and fails to confer protection at sub-toxic doses, rendering it unsuitable for cell-based studies [1]. Therefore, selection of MSN-50 for specific experimental contexts must be grounded in direct quantitative comparison to its closest analogs, not on general class assumptions. The evidence below provides the necessary comparator data for informed procurement decisions.

MSN-50 Comparative Performance Data: Liposomal IC50, Cellular Protection, and Target Selectivity


MSN-50 Inhibits Bax-Mediated Liposome Permeabilization with an IC50 of 6 µM

In a standardized liposome dye-release assay measuring Bax-mediated membrane permeabilization, MSN-50 achieved 50% inhibition of maximal dye release at a concentration of 6 µM [1]. This potency is intermediate among its structural class. MSN-125 was more potent (4 µM), BJ-1 was less potent (9 µM), and BJ-1-BP was equipotent (6 µM) [1]. DAN004, a later derivative, showed the highest in vitro potency at 0.7 µM, but this advantage was offset by significant cellular toxicity [1].

Bax Liposome permeabilization Oligomerization

MSN-50 is a Dual Bax/Bak Inhibitor, Unlike BJ-1 and BJ-1-BP

In functional assays using isolated mitochondria, MSN-50, MSN-125, and DAN004 all showed concentration-dependent inhibition of Bak-mediated MOMP [1]. In contrast, BJ-1 and BJ-1-BP failed to show any activity in this assay, demonstrating they are Bax-specific inhibitors and not functional against Bak [1]. Furthermore, adding MSN-50 to constitutively active Bak reduced cytochrome c release from 43% to 19% [1].

Bak Mitochondrial outer membrane permeabilization Dual inhibitor

MSN-50 Confers Long-Term Cell Survival at 5-10 µM, While DAN004 is Cytotoxic

In cell replating assays, pretreatment with 5 or 10 µM MSN-50 conferred long-term survival and growth of HCT-116 and BMK cells treated with actinomycin D (ActD) or staurosporine (STS) [1]. DAN004, despite its superior in vitro potency (IC50 0.7 µM), exhibited marked toxicity at 10 µM and failed to confer protection at sub-toxic doses [1]. Concentrations of 20 µM or higher for MSN-50/125 led to off-target toxicity [1].

Cell survival Apoptosis HCT-116 cells

Structural Analog ILS-JRK-C95–182 is Inactive in Liposome and Cell Assays

ILS-JRK-C95–182, a compound structurally similar to MSN-50 and MSN-125, displayed only minimal inhibitory effect in the liposome permeabilization assay and completely lacked protective activity in live cells [1]. This demonstrates that specific structural features of MSN-50 are essential for its biological activity and cannot be assumed from close chemical analogs.

Structure-activity relationship Negative control Inactive analog

MSN-125 Protects Primary Neurons from Glutamate Excitotoxicity

While direct comparative data for MSN-50 in primary neurons is not available, its close analog MSN-125 demonstrated robust neuroprotection. In cultured primary embryonic mouse brain cortical neurons, treatment with 5 µM MSN-125 immediately after a 30-minute insult with 25 or 100 µM glutamate substantially reduced neuronal cell death as measured by lactate dehydrogenase (LDH) release assay [1]. This suggests the MSN-series compounds have potential for investigating Bax/Bak-dependent neuronal death pathways.

Neuroprotection Excitotoxicity Primary neurons

MSN-50 Applications: When to Use This Bax/Bak Inhibitor in Your Research


Investigating the Role of Bax/Bak Oligomerization in Genotoxic Stress-Induced Apoptosis

Use MSN-50 at 5-10 µM to block apoptosis in HCT-116, BMK, or similar cell lines treated with actinomycin D or staurosporine. This allows for the dissection of Bax/Bak-dependent versus independent death pathways. MSN-125 is a suitable alternative with similar efficacy [1].

Differentiating Bax- vs. Bak-Mediated MOMP in Mitochondrial Preparations

Employ MSN-50 to inhibit both Bax and Bak in isolated mitochondria assays. Compare results with Bax-specific inhibitors like BJ-1 or BJ-1-BP to determine the relative contribution of each protein to MOMP under your experimental conditions [1].

Neuroprotection Studies in Excitotoxicity Models

Based on class-level evidence from MSN-125, MSN-50 can be used to test the hypothesis that Bax/Bak oligomerization is a critical step in glutamate-induced neuronal death. Apply the compound immediately post-insult in primary neuronal cultures [1].

Structure-Activity Relationship Studies for Bax/Bak Inhibitors

Utilize MSN-50 as a reference active compound, alongside MSN-125 and DAN004, and the inactive analog ILS-JRK-C95–182, to correlate specific chemical modifications with functional outcomes in liposome and cell-based assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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